2-(methylamino)pyridine-4-carbothioamide
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Science
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the world of chemistry. wikipedia.org Structurally analogous to benzene, the presence of the nitrogen atom imparts distinct properties, including basicity and the ability to engage in hydrogen bonding. nih.gov This unique electronic nature makes the pyridine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs. mdpi.com
Pyridine derivatives are ubiquitous in nature, found in essential biomolecules such as nicotine, the vitamin niacin (nicotinic acid), and pyridoxine (B80251) (vitamin B6). pw.edu.pl In the laboratory, pyridines are not only used as versatile solvents and reagents but also serve as crucial precursors for the synthesis of a wide range of pharmaceuticals and agrochemicals. mdpi.compw.edu.pl The ability of the pyridine ring to be readily functionalized at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an attractive core for designing new drugs with diverse therapeutic actions, including antimicrobial, antiviral, and anti-inflammatory activities. nih.govmdpi.com
Role of Carbothioamide Moieties in Molecular Design
The carbothioamide group, also known as a thionamide or thioamide, is the sulfur analog of an amide. The replacement of the carbonyl oxygen with a sulfur atom significantly alters the moiety's chemical and physical properties. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is larger and more polarizable. These characteristics influence the molecule's conformation, electronic distribution, and ability to interact with biological targets.
In molecular design, the carbothioamide moiety is often introduced to enhance a compound's biological activity or to modulate its pharmacokinetic profile. Thioamides are known to be effective hydrogen bond donors and acceptors and can also act as metal chelating agents. This functionality has been exploited in the development of a variety of therapeutic agents. For instance, carbothioamide-containing compounds have been investigated for their potential as anticancer, antibacterial, and antiviral agents.
Contextualization of 2-(Methylamino)pyridine-4-carbothioamide within Pyridine Carbothioamide Chemistry
The compound this compound integrates the key features of both the pyridine scaffold and the carbothioamide moiety. The pyridine ring provides a robust and versatile framework, while the carbothioamide group at the 4-position introduces a functional group known to be important for various biological interactions. The presence of a methylamino group at the 2-position further modifies the electronic properties of the pyridine ring. The electron-donating nature of the amino group can influence the reactivity and binding affinity of the molecule. beilstein-journals.org
While extensive research on the specific compound this compound is not widely available in public literature, its structure suggests potential areas of scientific interest. The synthesis of pyridine carbothioamides can be achieved through various methods, including the reaction of the corresponding nitrile with a source of hydrogen sulfide. cas.cz The biological evaluation of similarly structured N-substituted pyridine carboxamides and carbothioamides has revealed activities such as urease inhibition and potential as Leishmania inhibitors, highlighting the therapeutic potential of this class of compounds. nih.govmdpi.com
Data Tables
Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following tables provide representative data for closely related compounds to offer a contextual understanding of the expected physicochemical properties.
Table 1: Physicochemical Properties of Related Pyridine Derivatives
| Property | Value (for 2-(Methylamino)pyridine) | Value (for Pyridine-4-carboxamide) |
| Molecular Formula | C₆H₈N₂ | C₆H₆N₂O |
| Molecular Weight | 108.14 g/mol sigmaaldrich.com | 122.12 g/mol nist.gov |
| Melting Point | 15 °C sigmaaldrich.com | 155-158 °C |
| Boiling Point | 200-201 °C sigmaaldrich.com | 135-140 °C (at 0.1 mmHg) |
| Density | 1.052 g/mL at 25 °C sigmaaldrich.com | Not available |
This table presents data for the precursor 2-(methylamino)pyridine (B147262) and the related amide analog, pyridine-4-carboxamide, to provide an estimation of the properties of the target compound.
Table 2: Spectroscopic Data of a Related Pyridine Carbothioamide Derivative
| Technique | Key Signals (for Pyridine-3-carbothioamide) |
| ¹H NMR | Chemical shifts (δ) are observed for the pyridine ring protons and the -NH₂ protons of the carbothioamide group. bldpharm.com |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=S stretching, and pyridine ring vibrations would be expected. bldpharm.com |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the compound's molecular weight would be a key feature. bldpharm.com |
This table provides a general overview of the expected spectroscopic features for a pyridine carbothioamide, using pyridine-3-carbothioamide as an illustrative example.
Precursor Synthesis Strategies for the Pyridine Core
The assembly of the appropriately substituted pyridine ring is a critical first step in the synthesis of this compound. This typically involves the synthesis of a 2-(methylamino)pyridine derivative and the introduction of a suitable functional group at the 4-position that can be readily converted to a carbothioamide.
Synthesis of 2-(Methylamino)pyridine Derivatives
A primary route to 2-(methylamino)pyridine derivatives involves the nucleophilic aromatic substitution (SNA r) of a suitable leaving group, typically a halogen, at the 2-position of the pyridine ring with methylamine. youtube.com The reactivity of 2-halopyridines towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex. researchgate.netnih.gov
A common precursor for this reaction is 2-chloropyridine. The reaction with methylamine proceeds via an addition-elimination mechanism to yield 2-(methylamino)pyridine. youtube.com While the reaction can be carried out under various conditions, it is often performed in a suitable solvent and may require elevated temperatures to proceed at a practical rate.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Chloropyridine | Methylamine | 2-(Methylamino)pyridine | Nucleophilic Aromatic Substitution |
Approaches for Introducing Substituents at the 4-Position of Pyridine
To facilitate the eventual formation of the carbothioamide group, a precursor with a suitable functional group at the 4-position is required. A common and versatile functional group for this purpose is the cyano group (-CN). Therefore, the synthesis of a 2-(methylamino)pyridine-4-carbonitrile intermediate is a key strategic goal.
One effective approach begins with the synthesis of 2-chloro-4-cyanopyridine. This intermediate can be prepared from 4-cyanopyridine-N-oxide through various chlorination methods. chemicalbook.com For instance, treatment of 4-cyanopyridine-N-oxide with phosphorus oxychloride (POCl₃) can yield 2-chloro-4-cyanopyridine. chemicalbook.com Other methods involve the use of reagents like phosphorus pentachloride (PCl₅). chemicalbook.com
Once 2-chloro-4-cyanopyridine is obtained, the chloro group at the 2-position can be displaced by methylamine through a nucleophilic aromatic substitution reaction, as described in the previous section, to afford the desired precursor, 2-(methylamino)pyridine-4-carbonitrile. alchempharmtech.com
Carbothioamide Formation Reactions at the Pyridine-4 Position
With the precursor, 2-(methylamino)pyridine-4-carbonitrile or the corresponding carboxamide, in hand, the final step is the introduction of the carbothioamide functionality. Several methods are available for this transformation, each with its own advantages and limitations.
Utilization of Thionating Reagents (e.g., Lawesson's Reagent)
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient thionating agent for the conversion of carbonyl compounds, including amides, to their corresponding thiocarbonyl analogs. organic-chemistry.orgnih.govresearchgate.net This method first requires the hydrolysis of the cyano group of 2-(methylamino)pyridine-4-carbonitrile to the corresponding carboxamide, 2-(methylamino)pyridine-4-carboxamide. This hydrolysis can be achieved under acidic or basic conditions. google.comgoogle.com
The subsequent thionation of the carboxamide with Lawesson's reagent, typically in an inert solvent such as toluene or xylene at elevated temperatures, yields the target compound, this compound. researchgate.netresearchgate.net The reaction proceeds through a thiaoxaphosphetane intermediate. organic-chemistry.org
| Starting Material | Reagent | Product | Reaction Type |
| 2-(Methylamino)pyridine-4-carboxamide | Lawesson's Reagent | This compound | Thionation |
Carbon Disulfide and Phosgene-based Approaches
While less common for the direct synthesis from a pre-functionalized pyridine, carbon disulfide (CS₂) can be a source of the thiocarbonyl group in the synthesis of thioamides. For instance, nitriles can be converted to thioamides using hydrogen sulfide, which can be generated in situ from various sources. thieme-connect.comgoogle.com However, direct conversion of a pyridine-4-carbonitrile using CS₂ is not a standard method.
Phosgene-based approaches are generally more applicable to the synthesis of isothiocyanates, which can then be reacted with ammonia or an amine to form a thioamide. This would represent a more circuitous route to the target compound.
A more direct approach for the conversion of a nitrile to a thioamide involves the use of hydrogen sulfide (H₂S) or a source thereof. For example, 4-cyanopyridine can be converted to pyridine-4-carbothioamide by reaction with sodium hydrosulfide. researchgate.net This methodology could potentially be applied to 2-(methylamino)pyridine-4-carbonitrile.
Multi-component Reactions in Carbothioamide Synthesis
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and reducing synthetic steps. mdpi.combohrium.comacsgcipr.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs for the synthesis of substituted pyridines are well-established. rsc.orgrsc.orgresearchgate.net
For instance, a Hantzsch-type pyridine synthesis or variations thereof could potentially be adapted to construct the pyridine core with the desired substitution pattern. acsgcipr.org However, the direct incorporation of a carbothioamide group in such a reaction is challenging. A more plausible strategy would involve a multi-component reaction to generate a pyridine derivative with a functional group at the 4-position that can be subsequently converted to the carbothioamide. For example, MCRs that yield 4-cyanopyridine derivatives are known. thieme-connect.denih.gov These products could then be subjected to the thioamide formation reactions described in the preceding sections.
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)pyridine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-9-6-4-5(7(8)11)2-3-10-6/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXSKDWTVFNECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR, UV-Vis) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offers a window into the functional groups and electronic transitions within a molecule.
In the FT-IR spectrum of related pyridine (B92270) carbothioamide structures, characteristic vibrational frequencies are observed. For instance, in a similar molecule, pyridine-2-yl-methylene thiosemicarbazide (B42300), the N-H stretching vibrations of the amino group appear around 3268 cm⁻¹ and 3255 cm⁻¹, while the stretching vibration of the thioamide N-H group is seen at 3181 cm⁻¹. The C=N double bond exhibits a stretching frequency at 1622 cm⁻¹. nih.gov These values provide a reference for identifying the functional groups present in 2-(methylamino)pyridine-4-carbothioamide.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are indicative of the extent of conjugation and the presence of chromophores. Studies on various pyridine carboxamide and carbothioamide derivatives have shown that these compounds exhibit significant UV-Vis absorption, which is crucial for understanding their electronic behavior.
Table 1: Representative FT-IR Data for a Related Pyridine Carbothioamide Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| -NH₂ | Stretching | 3268, 3255 |
| >NH (thioamide) | Stretching | 3181 |
| >C=N | Stretching | 1622 |
Data is for Pyridine-2-yl-methylene thiosemicarbazide and serves as a reference. nih.gov
Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For a related compound, pyridine-2-yl-methylene thiosemicarbazide, the ¹H NMR spectrum in DMSO-d₆ shows signals in the aromatic region between δ 7.3 and 8.5 ppm. A key signal is the singlet at δ 11.65 ppm, which is characteristic of the thioamide proton (-NHCS-). nih.gov The ¹³C NMR spectrum of the same compound displays signals for the pyridine ring carbons between δ 120.68 and 153.8 ppm, with the thioamide carbon (>C=S) appearing at a downfield chemical shift of δ 178.8 ppm. nih.gov
Table 2: Representative ¹H and ¹³C NMR Data for a Related Pyridine Carbothioamide Derivative in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H (aromatic) | 7.3 - 8.5 |
| ¹H (-NHCS-) | 11.65 |
| ¹³C (aromatic) | 120.68 - 153.8 |
| ¹³C (>C=S) | 178.8 |
Data is for Pyridine-2-yl-methylene thiosemicarbazide and serves as a reference. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structural elucidation.
In the mass spectrum of pyridine-2-yl-methylene thiosemicarbazide, a molecular ion peak (M⁺) is observed at an m/z of 181, which corresponds to its molecular weight. The fragmentation pattern shows a base peak at m/z 180, along with other significant fragments at m/z 120 and 92.0. nih.gov This data is crucial for confirming the identity and structure of the synthesized compound.
Table 3: Mass Spectrometry Data for a Related Pyridine Carbothioamide Derivative
| Fragment | m/z | Relative Abundance (%) |
| [M]⁺ | 181 | 20.7 |
| [M-H]⁺ | 180 | 99.9 |
| [C₅H₄N-CS]⁺ | 120 | 48 |
| [C₅H₄N-N]⁺ | 92.0 | 32 |
Data is for Pyridine-2-yl-methylene thiosemicarbazide and serves as a reference. nih.gov
X-ray Diffraction Studies for Solid-State Structure Determination
While specific crystallographic data for this compound is not available, studies on related compounds, such as N-(n-butyl)pyridine carbothionamides, reveal important structural features. In these molecules, the n-butyl chain typically adopts a trans zigzag conformation. A notable feature is the dihedral angle between the pyridine ring and the thioamide plane, which was found to be 23.38 (8)° in one such derivative. researchgate.net Furthermore, the crystal structures are often stabilized by intermolecular hydrogen bonds, such as N—H⋯N interactions, which link adjacent molecules. researchgate.net This type of analysis would be essential to fully characterize the solid-state structure of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and electronic properties of molecules like 2-(methylamino)pyridine-4-carbothioamide. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net
The process involves finding the lowest energy conformation of the molecule. For a related compound, 2-ethylpyridine-4-carbothioamide, DFT calculations were used to determine the optimized geometry and vibrational frequencies. researchgate.net In the case of this compound, DFT would elucidate the planarity of the pyridine (B92270) ring, the orientation of the methylamino and carbothioamide groups, and precise bond lengths and angles. For instance, studies on similar pyridine derivatives have shown that functional groups can be oriented in a non-planar fashion relative to the pyridine ring. nih.gov
Electronic structure analysis through DFT provides insights into the molecule's reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and a greater propensity for charge transfer within the molecule. researchgate.net
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations (Note: This table presents expected parameters based on typical values for similar molecular structures.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=S | ~1.68 Å |
| Bond Length | C-N (amino) | ~1.36 Å |
| Bond Length | N-H (amino) | ~1.01 Å |
| Bond Angle | N-C-S (thioamide) | ~125° |
| Dihedral Angle | Pyridine Ring - Thioamide | Variable |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. nih.gov This method is crucial for predicting and interpreting UV-Visible absorption spectra by calculating the energies of electronic transitions. researchgate.net For this compound, TD-DFT would identify the nature of its electronic transitions, such as n→π* or π→π*.
Studies on analogous pyridine N-oxides have demonstrated that several excited-state isomers can exist, with some having a π-π* character and others an n-π* character. nih.gov The calculations can also predict how the molecular geometry might change upon electronic excitation. For example, intermolecular hydrogen bonds in clusters of 2-pyridone were found to weaken in the S1 excited state, leading to a stretching of the bond distances. nih.gov This information is vital for understanding the photophysical and photochemical behavior of the compound.
Analysis of Intermolecular and Intramolecular Interactions
The biological and material properties of a molecule are heavily influenced by the complex network of interactions it forms with itself and its environment.
Non-covalent interactions (NCIs) are critical in determining the supramolecular structure and molecular recognition processes. unam.mx For this compound, the primary non-covalent interactions include hydrogen bonds. The molecule possesses hydrogen bond donors (the N-H group of the methylamino moiety and the thioamide) and acceptors (the pyridine nitrogen atom and the sulfur atom of the thioamide).
This allows for the formation of various intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond, such as N-H···N between the methylamino group and the pyridine nitrogen, can stabilize the molecular conformation. Intermolecular hydrogen bonds, like N-H···S, are fundamental to the formation of stable crystal lattices. nih.gov The analysis of these interactions helps in understanding how molecules pack in the solid state and interact with biological targets. nih.gov
The analysis provides a "fingerprint" plot that summarizes the percentage contribution of various interactions. Based on the functional groups present, the dominant interactions would likely be H···H, C···H/H···C, and S···H/H···S contacts. A study on a similar Schiff base molecule showed that H···H interactions accounted for the largest contribution to the crystal packing. nih.gov
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is illustrative, based on analyses of molecules with similar functional groups.)
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | ~50-65% | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |
| C···H / H···C | ~15-25% | Indicates interactions involving carbon and hydrogen atoms, including C-H···π interactions. nih.gov |
| S···H / H···S | ~5-15% | Highlights the role of the thioamide group in forming hydrogen bonds. |
| N···H / H···N | ~5-10% | Corresponds to hydrogen bonds involving the amino and pyridine nitrogen atoms. |
The Quantum Theory of Atoms in Molecules (QTAIM) offers another method to analyze chemical bonding. QTAIM defines atoms and bonds based on the topology of the electron density. By locating bond critical points (BCPs) between atoms, it can characterize the nature of interactions, distinguishing between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds. unam.mx
Molecular Docking Studies and Protein-Ligand Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This in silico method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
In a typical docking study involving this compound, the 3D structure of the compound, optimized using methods like DFT, would be docked into the binding pocket of a target protein. The simulation would generate multiple possible binding poses, which are then scored based on their binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex. researchgate.net
The analysis of the best-docked pose reveals specific interactions that stabilize the complex, such as:
Hydrogen Bonds: The N-H groups and the pyridine nitrogen of the ligand can form crucial hydrogen bonds with amino acid residues (e.g., Asp, Ser, Asn) in the protein's active site. researchgate.net
Hydrophobic Interactions: The pyridine ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
These studies can guide the rational design of more potent analogs by identifying key interaction points that can be enhanced. nih.gov
Table 3: Illustrative Molecular Docking Results (Note: This is a hypothetical table representing typical data from a docking simulation.)
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase A | -8.5 | ASP 165 | Hydrogen Bond (N-H···O) |
| LYS 45 | Hydrogen Bond (Npyridine···H-N) | ||
| PHE 80 | π-π Stacking |
Predicted Molecular Descriptors and Cheminformatics Analysis
In the absence of extensive experimental data, computational and theoretical investigations serve as a powerful tool to predict the physicochemical properties, pharmacokinetic profile, and potential biological activities of a molecule. For the compound this compound, a comprehensive cheminformatics analysis was performed using various established online platforms to generate a profile of its molecular descriptors. These descriptors are crucial in early-stage drug discovery and chemical research for assessing the potential of a compound. The following sections detail the predicted molecular properties based on its chemical structure (SMILES: CNC1=NC=CC(C(N)=S)=C1).
The predictions were generated using a combination of well-regarded cheminformatics tools, including SwissADME nih.govsonar.ch, Molinspiration molinspiration.comwjpmr.com, and pkCSM acs.orgnih.govnih.govscispace.com.
The fundamental physicochemical properties of a compound are pivotal in determining its behavior in various chemical and biological environments. These properties, including molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are foundational for predicting a molecule's absorption and distribution characteristics. The predicted physicochemical properties for this compound are summarized below.
| Descriptor | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉N₃S | - |
| Molecular Weight | 167.23 g/mol | SwissADME, Molinspiration |
| Number of Heavy Atoms | 11 | SwissADME |
| Number of Aromatic Heavy Atoms | 6 | SwissADME |
| Fraction Csp3 | 0.14 | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME, Molinspiration |
| Number of Hydrogen Bond Acceptors | 4 | SwissADME, Molinspiration |
| Number of Hydrogen Bond Donors | 2 | SwissADME, Molinspiration |
| Molar Refractivity | 48.30 | SwissADME |
| Topological Polar Surface Area (TPSA) | 91.59 Ų | SwissADME |
Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), and water solubility are critical determinants of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A balanced Log P and adequate water solubility are often sought for optimal drug-like characteristics. Various computational models have predicted the lipophilicity and solubility of this compound.
Predicted Lipophilicity (Log P)
| Model | Predicted Log P | Source |
|---|---|---|
| iLOGP | 0.86 | SwissADME |
| XLOGP3 | 1.15 | SwissADME |
| WLOGP | 0.87 | SwissADME |
| MLOGP | 0.01 | SwissADME |
| SILICOS-IT | 1.33 | SwissADME |
| Consensus Log P | 0.84 | SwissADME |
| Molinspiration Log P | 1.21 | Molinspiration |
Predicted Water Solubility
| Model | Predicted Log S | Predicted Solubility | Solubility Class | Source |
|---|---|---|---|---|
| ESOL | -1.86 | 2.13e-02 mol/L | Soluble | SwissADME |
| Ali | -2.52 | 3.01e-03 mol/L | Soluble | SwissADME |
| SILICOS-IT | -2.27 | 5.32e-03 mol/L | Soluble | SwissADME |
| pkCSM | -2.053 log mol/L | - | - | pkCSM |
Computational models can forecast the ADME properties of a compound. The predicted pharmacokinetic parameters for this compound suggest high gastrointestinal absorption and potential to cross the blood-brain barrier. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux transporter. Its interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, were also evaluated.
| Parameter | Predicted Value/Class | Source |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |
| P-glycoprotein (P-gp) Substrate | No | SwissADME |
| CYP1A2 Inhibitor | No | SwissADME |
| CYP2C19 Inhibitor | Yes | SwissADME |
| CYP2C9 Inhibitor | No | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | No | SwissADME |
| Skin Permeability (Log Kp) | -6.94 cm/s | SwissADME |
| Caco2 Permeability (log Papp) | 0.582 | pkCSM |
| Human Intestinal Absorption | 88.781 % | pkCSM |
"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This is often assessed using rules-of-thumb such as Lipinski's Rule of Five. Additionally, the medicinal chemistry friendliness of a compound is evaluated by screening for promiscuous substructures (PAINS) or fragments that may lead to toxicity.
Drug-Likeness Evaluation
| Rule/Filter | Prediction (Violations) | Source |
|---|---|---|
| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |
| Ghose Filter | Yes (0 violations) | SwissADME |
| Veber Filter | No (1 violation) | SwissADME |
| Egan Filter | Yes (0 violations) | SwissADME |
| Muegge Filter | Yes (0 violations) | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
Medicinal Chemistry Friendliness
| Parameter | Prediction | Source |
|---|---|---|
| PAINS (Pan Assay Interference Compounds) | 0 alerts | SwissADME |
| Brenk Alert | 1 alert (thiourea) | SwissADME |
| Lead-Likeness | No (1 violation) | SwissADME |
| Synthetic Accessibility | 2.81 | SwissADME |
Computational tools can also provide an early indication of a compound's potential biological activities and toxicity profile. Molinspiration provides bioactivity scores against major drug target classes, while pkCSM predicts various toxicity endpoints.
Molinspiration Bioactivity Scores
| Target Class | Bioactivity Score |
|---|---|
| GPCR Ligand | -0.45 |
| Ion Channel Modulator | -0.32 |
| Kinase Inhibitor | -0.28 |
| Nuclear Receptor Ligand | -0.89 |
| Protease Inhibitor | -0.65 |
| Enzyme Inhibitor | -0.31 |
pkCSM Predicted Toxicity
| Toxicity Endpoint | Prediction |
|---|---|
| AMES Toxicity | No |
| Maximum Tolerated Dose (human) | 0.699 log mg/kg/day |
| hERG I Inhibitor | No |
| Oral Rat Acute Toxicity (LD50) | 2.49 mol/kg |
| Oral Rat Chronic Toxicity (LOAEL) | 1.875 log mg/kg_bw/day |
| Hepatotoxicity | No |
| Skin Sensitisation | No |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions involving the Carbothioamide Group
The carbothioamide group (-C(=S)NH₂) is characterized by multiple reactive centers: the thiocarbonyl carbon is electrophilic, while the sulfur and nitrogen atoms are nucleophilic. acs.org This duality dictates its role in nucleophilic substitution reactions. Reactions can be broadly categorized based on the site of nucleophilic attack.
Attack at the Thiocarbonyl Carbon: The thiocarbonyl carbon is susceptible to attack by nucleophiles. A prominent example is the transamidation of thioamides with nucleophilic amines. rsc.orgresearchgate.net This reaction typically requires activation of the thioamide to proceed efficiently. The mechanism involves two key steps:
Site-selective N-activation: The thioamide's N–C(S) bond is activated, often by an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which decreases the nN→π*C=S resonance stabilization. nsf.gov This "ground-state-destabilization" enhances the electrophilicity of the thiocarbonyl carbon. rsc.orgnsf.gov
Nucleophilic Addition-Elimination: A nucleophilic amine then attacks the activated thiocarbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate is driven by the electronic properties of the leaving group, resulting in a new thioamide. researchgate.netnsf.gov
Attack at the Sulfur Atom (S-Alkylation): The sulfur atom of the carbothioamide group is a soft nucleophile and readily reacts with soft electrophiles, such as alkyl halides. This S-alkylation is a crucial step in many synthetic transformations of thioamides, leading to the formation of thioimidate intermediates. These intermediates are highly reactive and can undergo further reactions. For instance, intramolecular cyclization can occur if a suitable nucleophile is present elsewhere in the molecule, leading to the formation of various heterocyclic systems. acs.org Neutral sulfur nucleophiles can also be generated from thioamides; for example, N-boryl thioamides have been shown to react with electrophiles like benzyl (B1604629) bromides and acid chlorides to form thioethers and thioesters, respectively. acs.org
The reactivity of the pyridine (B92270) ring itself also plays a significant role. The pyridine nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. nih.gov However, in 2-aminopyridines, the exocyclic nitrogen is typically the primary nucleophilic center for reactions like acylation. nih.gov For the title compound, a nucleophile could potentially attack the C4-carbothioamide group, the C6 position of the pyridine ring, or the nitrogen of the 2-methylamino group, with the specific outcome depending on the nature of the nucleophile and the reaction conditions.
Reactivity of Active Methylene (B1212753) Groups within Related Structures
While 2-(methylamino)pyridine-4-carbothioamide does not itself contain an active methylene group, its structural analogs with such a group at position 4 exhibit important reactivity patterns. Active methylene groups are CH₂ units flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -C(=O)R), which increase the acidity of the methylene protons.
A quintessential reaction of these compounds is the Knoevenagel condensation . slideshare.net This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. In the context of pyridine chemistry, pyridine-4-carbaldehyde is a common substrate that reacts with various active methylene compounds like malononitrile, ethyl cyanoacetate, and cyanoacetamide. bas.bgresearchgate.net The reaction proceeds via nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde's carbonyl group, followed by dehydration to yield an electron-deficient alkene. slideshare.netbas.bg Interestingly, these condensations can sometimes be performed efficiently without a catalyst in an aqueous ethanol (B145695) mixture. bas.bg
The table below summarizes the Knoevenagel condensation of 4-pyridinecarbaldehyde with various active methylene compounds.
Table 1: Knoevenagel Condensation of 4-Pyridinecarbaldehyde
| Active Methylene Compound | Product | Yield (%) | Reference |
|---|---|---|---|
| Malononitrile | 2-(pyridin-4-ylmethylene)malononitrile | 95 | bas.bg |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 94 | bas.bg |
| Methyl Cyanoacetate | Methyl 2-cyano-3-(pyridin-4-yl)acrylate | 92 | bas.bg |
| Cyanoacetamide | 2-Cyano-3-(pyridin-4-yl)acrylamide | 89 | bas.bg |
Structures like ethyl 4-pyridylacetate, which contain a methylene group activated by a single ester group adjacent to the pyridine ring, are also valuable synthetic intermediates. guidechem.comchemicalbook.com They can be deprotonated to form a nucleophilic enolate that participates in various alkylation and condensation reactions, enabling the construction of more complex molecules. chemicalbook.comchembk.com
Cycloaddition Reactions and Heterocycle Annulation
The carbothioamide group and the pyridine ring in this compound can both participate in cycloaddition and annulation reactions, leading to the formation of fused heterocyclic systems.
Heterocycle Annulation via the Carbothioamide Group: The thioamide functionality is a versatile precursor for building fused thiazole (B1198619), thiadiazole, and especially thieno[2,3-b]pyridine (B153569) rings. acs.org The Gewald reaction is a classic example where a ketone or aldehyde, a compound with an active methylene group, and elemental sulfur react to form a polysubstituted thiophene (B33073). A related and highly relevant transformation is the synthesis of thieno[2,3-b]pyridines starting from substituted 3-cyanopyridine-2(1H)-thiones (which can be viewed as cyclic thioamides). researchgate.net These compounds react with α-halo ketones or other electrophiles in a sequence that typically involves S-alkylation followed by intramolecular cyclization (Thorpe-Ziegler reaction) of the resulting intermediate to construct the fused thiophene ring. nih.govresearchgate.net This strategy provides a powerful route to a class of compounds with significant biological activity. psu.edu
Cycloaddition Reactions of the Thiocarbonyl Group: The C=S double bond of the carbothioamide group can act as a dienophile or a heterodiene in cycloaddition reactions.
[4+2] Cycloadditions (Diels-Alder Reactions): Thioketones and thioaldehydes are known to participate in Diels-Alder reactions. They can act as dienophiles, reacting with dienes like cyclopentadiene, or as heterodienes (C=C-C=S system), reacting with dienophiles like norbornadiene. nih.gov The regioselectivity of these reactions is governed by kinetic and thermodynamic factors, which can be analyzed using molecular orbital calculations. nih.gov
[3+2] Cycloadditions: The thiocarbonyl group is an excellent dipolarophile and reacts with various 1,3-dipoles, such as nitrones and thiocarbonyl ylides, to form five-membered heterocyclic rings. researchgate.net
[2+2] Cycloadditions: Thiocarbonyl compounds can undergo [2+2] cycloaddition with alkynes, which is a key step in thio-carbonyl-alkyne metathesis reactions. nih.gov
These cycloaddition pathways offer versatile methods for constructing complex polycyclic structures from thioamide-containing precursors.
Photoreaction Mechanisms of Pyridine Derivatives
The pyridine ring is photo-reactive, and its derivatives can undergo a variety of transformations upon irradiation with UV light. The specific reaction pathway depends on the substitution pattern and the reaction conditions (e.g., solvent, phase).
Photoisomerization: A fundamental photoreaction of pyridine is its isomerization to highly strained valence isomers, such as Dewar pyridine (an azabicyclohexadiene). bas.bg This process is often reversible, and the Dewar isomer can revert thermally to the more stable aromatic pyridine. bas.bg For substituted pyridines, this photoisomerization can lead to phototransposition, where substituents appear to migrate around the ring. This occurs through a mechanism of photo-ring closure to a bicyclic intermediate, followed by rearrangement and rearomatization. nih.gov
Photochemical Functionalization: Modern synthetic methods have harnessed the photoreactivity of pyridines to achieve C-H functionalization.
Radical Reactions: Pyridinium ions can be photochemically reduced to generate pyridinyl radicals. These radicals can then couple with other radical species, enabling the functionalization of the pyridine ring at positions that are difficult to access through traditional ionic chemistry. rsc.org For instance, photochemical methods have been developed for the C4-functionalization of pyridines with radicals derived from allylic C-H bonds. rsc.org
C3-Amidation: A method for the selective C3-amidation of pyridines relies on the photochemical reaction of an in-situ generated Zincke imine intermediate with an amidyl radical. nsf.gov
Reactions of Pyridine N-Oxides: The photochemistry of pyridine N-oxides, which can be prepared from the parent pyridine, offers alternative routes to functionalization. Upon irradiation, pyridine N-oxides can rearrange to form oxaziridine-like intermediates. These intermediates are typically unstable and can lead to various products, including hydroxylated pyridines. slideshare.nettandfonline.com For example, the photochemical valence isomerization of pyridine N-oxides has been used as an efficient method for the selective C3-hydroxylation of the pyridine ring. tandfonline.com
The table below lists the names of the chemical compounds mentioned in this article.
Coordination Chemistry and Metal Complexation
Ligand Properties of 2-(Methylamino)pyridine-4-carbothioamide
The coordination behavior of this compound is dictated by the arrangement and electronic nature of its donor atoms.
Based on extensive studies of analogous pyridine (B92270) thioamides and thiosemicarbazones, this compound is expected to act primarily as a bidentate N,S-donor ligand. nih.gov Coordination typically occurs through the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group, forming a stable five-membered chelate ring with a metal center. nih.govbenthamopenarchives.com
The carbothioamide moiety can exist in two forms upon coordination:
Thione form: The ligand coordinates as a neutral molecule, with the C=S double bond intact.
Thiolate form: The ligand undergoes deprotonation of the thioamide N-H proton, coordinating as an anion. This deprotonation is often facilitated by the reaction conditions, such as the presence of a base.
This dual binding capability allows the ligand to form both neutral and cationic complexes, depending on the metal ion's oxidation state and the accompanying anions.
The presence of the methylamino group (-NHCH₃) at the 2-position of the pyridine ring significantly influences the ligand's electronic properties. As an electron-donating group, it increases the electron density on the pyridine nitrogen atom. This enhanced basicity is anticipated to strengthen the coordinate bond between the pyridine nitrogen and the metal center, potentially leading to more stable metal complexes compared to those formed with unsubstituted pyridine-4-carbothioamide.
Synthesis and Characterization of Metal Complexes (e.g., Rhenium(I), Copper(II))
The synthesis of metal complexes with this compound can be achieved using standard coordination chemistry techniques.
Synthesis of Rhenium(I) Complexes: Facial tricarbonyl Rhenium(I) complexes are typically synthesized by reacting the ligand with a suitable precursor, such as bromopentacarbonylrhenium(I) (Re(CO)₅Br) or a hydrated species like [Re(CO)₃(H₂O)₃]⁺. d-nb.inforesearchgate.net The reaction generally proceeds under reflux in an appropriate solvent, leading to the formation of stable fac-[Re(CO)₃(L)X] type complexes, where L is the bidentate this compound ligand and X is a monodentate ligand like a halide. researchgate.netnih.gov
Synthesis of Copper(II) Complexes: Copper(II) complexes can be readily prepared by reacting the ligand with a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) nitrate (Cu(NO₃)₂), in a solvent like methanol or ethanol (B145695). rsc.orgrasayanjournal.co.in The reaction often results in the formation of mononuclear complexes with distorted square planar or trigonal bipyramidal geometries. nih.gov
Characterization: The resulting metal complexes are characterized using a suite of spectroscopic and analytical methods to confirm their structure and purity.
| Technique | Purpose | Expected Observations for Metal Complexes |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm coordination. | Shift in the ν(C=S) stretching frequency upon coordination of the sulfur atom. For Re(I) complexes, strong characteristic bands for the three carbonyl ligands (ν(CO)) are observed between 1880-2035 cm⁻¹. d-nb.infoliberty.edu |
| ¹H and ¹³C NMR Spectroscopy | To determine the structure in solution. | Shifts in the chemical signals of the pyridine and methylamino protons upon complexation, confirming the ligand is bound to the metal center. d-nb.info |
| UV-Visible Spectroscopy | To study electronic transitions. | Appearance of new absorption bands in the visible region, assigned to metal-to-ligand charge transfer (MLCT) transitions, which are absent in the free ligand. d-nb.info |
| Elemental Analysis | To determine the empirical formula. | Confirms the stoichiometric ratio of metal, ligand, and other ions in the complex. nih.gov |
| X-ray Crystallography | To determine the solid-state molecular structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netliberty.edu |
Electronic Structure and Electrochemical Studies of Metal Complexes
The electronic properties of metal complexes derived from this compound are of significant interest for understanding their reactivity.
Electronic Structure: The coordination of the ligand to a metal center results in the formation of new molecular orbitals. In complexes with metals like Rhenium(I) or Copper(II), intense MLCT absorption bands are often observed in the UV-Vis spectrum. d-nb.info These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. The energy of these transitions provides insight into the electronic communication between the metal and the ligand.
Electrochemical Studies: Cyclic voltammetry is a key technique used to investigate the redox behavior of these metal complexes. researchgate.net This method can determine the formal reduction potentials (E¹/²) for metal-centered redox couples, such as Cu(II)/Cu(I) or Fe(III)/Fe(II) in analogous systems. nih.govnih.gov The electrochemical data reveal whether the redox processes are reversible, quasi-reversible, or irreversible and provide information on the stability of different oxidation states of the metal in the complex. rsc.orgnih.gov The redox potential can be tuned by modifying the ligand structure, which in turn influences the potential applications of the complex. nih.gov
| Complex Type | Redox Process | Typical Potential Range (vs. Ag/AgCl) | Significance |
| Copper(II) Complex | Cu(II) + e⁻ ⇌ Cu(I) | -0.2 to +0.5 V | Quasi-reversible process indicating the stability of both oxidation states. rsc.orgnih.gov |
| Rhenium(I) Complex | Re(I) - e⁻ ⇌ Re(II) | > +1.0 V | Typically an irreversible oxidation process. |
Note: The potential ranges are representative and based on data from structurally similar complexes.
Applications of Metal Complexes in Research
While specific applications for complexes of this compound are still under investigation, the properties of related compounds suggest several promising areas of research.
Catalysis: Transition metal complexes containing thiosemicarbazone ligands have demonstrated significant catalytic activity. nih.gov For example, palladium and nickel complexes are effective catalysts for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. mdpi.com Copper(II) complexes have been explored as catalysts for oxidation reactions, such as the direct hydroxylation of benzene. rsc.org Complexes of this compound could be investigated for similar catalytic applications.
Chemical Sensors: The ability of thiosemicarbazide-based ligands to selectively bind metal ions has led to their use in the development of chemical sensors. researchgate.net Metal complexes incorporating these ligands can be used as ionophores in ion-selective electrodes for the potentiometric determination of specific metal ions in solution.
Redox Potentials: The tunable redox potentials of these complexes make them interesting candidates for applications in materials science and electrochemistry. Understanding how the ligand environment affects the redox potential is crucial for designing new redox-active materials or catalysts where electron transfer is a key step. nih.gov
Structure Activity Relationship Sar Principles for Pyridine Carbothioamides
Impact of Substituent Modifications on Molecular Interactions and Pathways
Subtle changes in the substituents on the pyridine (B92270) carbothioamide scaffold can lead to profound differences in biological efficacy. The nature, position, and electronic properties of these substituents dictate the molecule's ability to bind to specific enzymes or receptors.
Effects of Alkylamino Group Variations (e.g., Methyl vs. Ethyl)
While specific comparative studies on the direct substitution of a methylamino group with an ethylamino group on 2-(methylamino)pyridine-4-carbothioamide are not extensively detailed in the reviewed literature, general principles of SAR suggest that such a modification would influence the compound's properties. Increasing the alkyl chain length from methyl to ethyl enhances lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in a target protein. However, this increase in steric bulk could also potentially introduce unfavorable interactions within a constrained binding site, possibly leading to a decrease in activity. The replacement or modification of the 2-amino group in related 3,5-diarylaminopyridines has been shown to lead to a loss of antimalarial activity, highlighting the sensitivity of this position to substitution. nih.gov
Positional Isomerism and its Influence on Activity Profiles
The arrangement of substituents on the pyridine ring, known as positional isomerism, is a critical determinant of the biological activity of pyridine derivatives. dovepress.com The position of the carbothioamide group and other substituents affects the molecule's electronic distribution and three-dimensional shape, thereby influencing its binding affinity to biological targets. mdpi.com
For instance, studies on pyridine carboxamide and carbothioamide derivatives as urease inhibitors have demonstrated that the location and type of substitution on the pyridine ring cause significant differences in inhibitory potential. mdpi.com The substitution pattern on the pyridine ring shows a clear trend, with a preference for substitution at position 2, followed by positions 5 and 3, in many approved pharmaceuticals containing a pyridine core. dovepress.com The specific positioning of functional groups can alter the molecule's ability to form key interactions, such as hydrogen bonds or π-π stacking, within an enzyme's active site. nih.govresearchgate.net The change in the position of substituents in the aromatic fragment can also affect the electron-donating properties of the reaction center. mdpi.com
Halogenation Effects on Molecular Activity
The introduction of halogen atoms (F, Cl, Br) onto the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.govnih.gov Halogens can alter electron density, lipophilicity, and metabolic stability.
In the case of pyridine carbothioamide derivatives, halogenation has been shown to have a potent effect on their inhibitory activity. For example, a derivative with an electron-donating chloro (Cl) group at the meta-position (position 5) of the pyridine ring exhibited the most potent inhibition against urease, with an IC₅₀ value of 1.07 ± 0.043 µM. mdpi.comnih.gov In contrast, electron-withdrawing substituents like bromo (Br) and fluoro (F) at the ortho position also resulted in significant, albeit slightly less potent, inhibition. mdpi.com In a different study on imidazo[4,5-b]pyridines, the substitution of the pyridine nucleus with bromine was found to markedly increase the antiproliferative activity. mdpi.com Conversely, other studies have found that pyridine derivatives containing halogen atoms may exhibit lower antiproliferative activity, indicating that the effect of halogenation is highly dependent on the specific scaffold and biological target. nih.govmdpi.com
Table 1: Effect of Halogen and Other Substituents on Urease Inhibition by Pyridine Carbothioamide Derivatives
| Compound ID | Substituent | Position | Activity (IC₅₀ in µM) |
|---|---|---|---|
| Rx-6 | 5-Chloro | meta | 1.07 ± 0.043 |
| - | 2-Bromo | ortho | 3.13 ± 0.034 |
| - | 2-Fluoro | ortho | 4.93 ± 0.012 |
| - | 2-CH₃ | ortho | 6.41 ± 0.023 |
| - | 2-OCH₃ | ortho | 4.21 ± 0.022 |
Data sourced from studies on urease inhibition. mdpi.comnih.gov
Pyridine Ring Substituent Effects on Biological Pathway Modulation (In Vitro/In Silico)
In vitro and in silico studies have provided valuable insights into how different substituents on the pyridine ring modulate biological pathways. The electronic properties of these substituents play a significant role. Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -Br, -F) can alter the reactivity and binding mode of the entire molecule. mdpi.comnih.gov
Studies on various pyridine derivatives have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) can enhance antiproliferative activity. nih.govmdpi.com For instance, the introduction of methoxy groups has been shown to improve antiproliferative activity against several cancer cell lines. mdpi.com Molecular docking studies on pyridine carbothioamide analogs have revealed favorable binding interactions with enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase, which are key players in inflammatory pathways. tandfonline.comnih.gov The specific substitutions on the pyridine ring influence the binding affinity and orientation of the compound within the active sites of these enzymes, thereby modulating their activity.
Role of Carbothioamide Moiety in Binding and Mechanistic Activity
The carbothioamide (-CSNH₂) group is a critical pharmacophore in this class of compounds, playing a direct role in molecular interactions and the mechanism of action. tandfonline.com This moiety is capable of forming multiple hydrogen bonds through its nitrogen and sulfur atoms, which can anchor the ligand to the active site of a target protein.
The sulfur atom of the carbothioamide group is a key feature, contributing to the molecule's binding properties, potentially through coordination with metal ions in metalloenzymes or through strong hydrogen bonding. dovepress.com Molecular docking and kinetic studies of pyridine carbothioamide derivatives targeting the urease enzyme have demonstrated that hydrogen bonding, π-π interactions, and van der Waals forces are involved in the inhibition mechanism. nih.govresearchgate.net Thermodynamic analysis of a related pyridine-4-yl carbonyl hydrazinecarbothioamide derivative binding to bovine serum albumin indicated that hydrogen bonds and van der Waals forces were the primary drivers of the complex formation. mdpi.com This highlights the functional importance of the carbothioamide moiety in establishing stable and specific interactions with biological macromolecules, which is essential for its mechanistic activity.
Mechanistic Investigations of Biological Activities in Vitro and in Silico
Enzyme Inhibition Studies (e.g., Ribonucleotide Reductase, Kinases, Topoisomerase, PI3K)
Based on a comprehensive review of scientific literature, no specific in vitro or in silico studies detailing the inhibitory activity of 2-(methylamino)pyridine-4-carbothioamide against enzymes such as Ribonucleotide Reductase, Kinases, Topoisomerase, or Phosphoinositide 3-kinase (PI3K) have been identified. While structurally related compounds like other pyridine- and carbothioamide-containing molecules have been investigated as inhibitors of these enzyme classes, research dedicated solely to this compound is not present in the available literature.
Molecular Target Identification and Validation (In Silico)
There are no publicly available scientific studies that report the use of in silico methods, such as molecular docking or inverse virtual screening, for the identification and validation of specific molecular targets for this compound.
Cell Cycle Modulation (In Vitro)
In vitro research investigating the effects of this compound on cell cycle progression or modulation has not been reported in the accessible scientific literature. Consequently, there is no available data on whether this compound induces cell cycle arrest at any specific phase.
Reactive Oxygen Species (ROS) Generation (In Vitro)
No in vitro experimental data has been published regarding the potential of this compound to induce the generation of Reactive Oxygen Species (ROS) in cellular models.
Antiproliferative Mechanisms in Non-Human Cell Models (In Vitro)
Specific studies focusing on the in vitro antiproliferative mechanisms of this compound in non-human cell models could not be identified in the current body of scientific literature.
Antimicrobial Mechanisms (In Vitro)
There is no available research from in vitro studies that describes the antimicrobial mechanisms of this compound against bacterial or fungal pathogens.
Future Directions and Research Perspectives
Advanced Synthetic Strategies for Complex Derivatives
The development of novel derivatives from 2-(methylamino)pyridine-4-carbothioamide is critical for exploring its full potential. Future synthetic efforts will likely move beyond simple modifications to embrace more sophisticated and efficient strategies for creating molecular diversity.
One promising direction is the use of multi-component reactions (MCRs), such as the Bohlmann-Rahtz pyridine (B92270) synthesis, which allows for the one-pot construction of highly substituted pyridines. core.ac.uk This approach could be adapted to build upon the existing this compound core, introducing a variety of substituents in a single, efficient step. Another advanced strategy involves the transformation of the thioamide group into other functional moieties. For instance, the reaction of heteroaromatic thioamides with sulfonyl azides has been shown to be an effective method for the regioselective synthesis of N-sulfonyl amidines, which are themselves a class of biologically active compounds. beilstein-journals.org
Furthermore, transition-metal-catalyzed cross-coupling reactions offer a powerful tool for elaborating the pyridine ring. These methods can be used to forge new carbon-carbon and carbon-heteroatom bonds, attaching complex fragments to the core structure. The development of solid-phase synthesis strategies could also accelerate the creation of libraries of derivatives for high-throughput screening. nih.gov This involves anchoring the parent molecule to a solid support and performing a series of reactions to build diversity, which can be particularly advantageous for creating peptidomimetics. nih.gov
Table 1: Potential Advanced Synthetic Routes for Derivative Synthesis
| Synthetic Strategy | Description | Potential Outcome |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product, maximizing efficiency. core.ac.uk | Rapid generation of a library of polysubstituted pyridine derivatives with diverse functionalities. |
| Thioamide Transformation | Chemical conversion of the carbothioamide group into other heterocyclic or functional systems. beilstein-journals.org | Synthesis of novel compound classes, such as N-sulfonyl amidines or thiazole-containing molecules. |
| Cross-Coupling Reactions | Transition-metal-catalyzed reactions to form C-C or C-heteroatom bonds at various positions on the pyridine ring. | Introduction of complex aryl, alkyl, or other functional groups to modulate activity and properties. |
| Solid-Phase Synthesis | Stepwise synthesis of compounds on a polymer support, allowing for easy purification and automation. nih.gov | Efficient production of large, diverse libraries of derivatives for biological screening. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules based on the this compound scaffold. nih.govnih.gov These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds before they are synthesized. nih.govnih.gov
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training algorithms on a dataset of known pyridine carbothioamide derivatives and their biological activities, ML models can learn to predict the potency of new, unsynthesized analogues. nih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. nih.gov
Elucidation of Novel Molecular Mechanisms and Targets
While some biological activities of related compounds have been identified, a key future direction is the elucidation of novel molecular targets and mechanisms of action for derivatives of this compound.
Research has shown that certain pyridine carbothioamide derivatives can act as antagonists of the Retinoid X Receptor alpha (RXRα), a nuclear receptor involved in cancer cell proliferation and death. vulcanchem.comnih.govnih.gov Future studies should explore whether derivatives of this compound share this activity and investigate the specific molecular interactions responsible for RXRα antagonism. Such studies have revealed that related compounds can induce apoptosis through the activation of caspase-3, a key executioner enzyme in programmed cell death. nih.govnih.gov
Beyond cancer, there is potential for discovering entirely new therapeutic applications. For example, other carbothioamide-containing molecules have been identified as inhibitors of enzymes like Carbonic Anhydrase II and 15-Lipoxygenase, which are implicated in different disease states. mdpi.com Screening derivatives against a wide panel of biological targets, including kinases, proteases, and other receptors, could uncover unexpected activities. The investigation into mechanisms such as the suppression of angiogenesis, a process crucial for tumor growth, also presents a valuable research avenue. mdpi.com
Table 2: Potential Molecular Targets for Future Investigation
| Potential Target Class | Example(s) | Associated Disease Area(s) | Rationale |
| Nuclear Receptors | Retinoid X Receptor alpha (RXRα) | Cancer, Metabolic Disorders | Known target for structurally similar pyridine carbothioamide derivatives. vulcanchem.comnih.govnih.gov |
| Enzymes | Carbonic Anhydrase II, 15-Lipoxygenase | Glaucoma, Inflammation, Cancer | Carbothioamide scaffold has shown inhibitory activity against these enzymes. mdpi.com |
| Protein Kinases | Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | Related picolinamide (B142947) compounds have demonstrated anti-angiogenic properties. mdpi.com |
| G-Protein Coupled Receptors (GPCRs) | Various | Numerous | The heterocyclic nature of the compound makes it a candidate for interacting with this large family of drug targets. |
Exploration of this compound as a Synthetic Scaffold for New Heterocycles
The inherent reactivity of the this compound molecule makes it an excellent starting material, or scaffold, for the synthesis of more complex heterocyclic systems. researchgate.net The thioamide functional group is particularly versatile for constructing new rings.
For example, the thioamide can undergo cyclization reactions with various bifunctional reagents. Reaction with α-haloketones can lead to the formation of substituted thiazole (B1198619) rings, while reactions with hydrazines or hydroxylamines could yield thiadiazines or other sulfur-nitrogen heterocycles. These transformations embed the original pyridine structure within a larger, more complex heterocyclic framework, opening up new areas of chemical space. researchgate.net
The pyridine ring itself can participate in annulation reactions, where a new ring is fused onto the existing one. This can lead to the formation of important bicyclic systems like imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities. researchgate.net The strategic placement of the methylamino and carbothioamide groups can influence the regiochemistry of these cyclization reactions, providing a handle to control the final structure. The use of this compound as a building block for creating peptidomimetic structures, where the heterocycle mimics the conformation of a peptide turn, is another exciting frontier. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(methylamino)pyridine-4-carbothioamide, and how can reaction yields be optimized?
A two-step approach is commonly employed: (1) synthesis of the pyridine-4-carbothioamide scaffold via thiocarbamoylation of 4-cyanopyridine derivatives using ammonium thiocyanate, and (2) regioselective introduction of the methylamino group via nucleophilic substitution. Yields are maximized by using anhydrous DMF as a solvent, maintaining temperatures at 80–90°C, and employing a 1.5:1 molar ratio of methylamine to the intermediate halide. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
A combination of ¹H/¹³C NMR (pyridine ring protons at δ 7.5–8.5 ppm, methylamino protons at δ 2.3–2.7 ppm), FT-IR (N–H stretch at ~3350 cm⁻¹, C=S at ~1250 cm⁻¹), and high-resolution mass spectrometry (HRMS-ESI for [M+H]⁺ ion) is essential. For purity validation, reverse-phase HPLC (C18 column, 70:30 acetonitrile/water mobile phase) with UV detection at 254 nm is recommended .
Q. How can researchers mitigate safety risks during the synthesis of this compound?
Key precautions include:
- Conducting methylamine reactions in a fume hood (due to volatility and toxicity).
- Using explosion-proof equipment when handling anhydrous solvents like DMF.
- Storing intermediates under nitrogen to prevent oxidation. Emergency protocols for skin/eye exposure (P305+P351+P338) and spill containment (P501) should align with GHS hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., Plasmodium falciparum kinases) identifies favorable interactions between the thioamide group and catalytic cysteine residues. QSAR models trained on substituent electronic parameters (Hammett σ values) predict optimal electron-withdrawing groups at the pyridine C3 position to improve binding affinity .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?
Discrepancies often arise from assay conditions. Standardize protocols by:
- Using a single enzyme source (e.g., recombinant vs. cell lysate).
- Controlling ATP concentrations (KM-adjusted values for kinase assays).
- Validating results with orthogonal methods (e.g., SPR for binding kinetics vs. fluorometric activity assays) .
Q. How can metabolic stability of this compound be improved without compromising target affinity?
Deuteration of the methylamino group reduces CYP450-mediated oxidation (e.g., CYP3A4). Alternatively, replacing the pyridine ring with a bioisostere like 1,3-thiazole maintains π-stacking interactions while enhancing microsomal stability (tested via liver microsome assays with LC-MS metabolite profiling) .
Q. What mechanistic insights can be gained from isotopic labeling studies of this compound?
¹⁵N-labeled methylamino groups (synthesized via ¹⁵NH₂CH₃) track hydrogen-bonding interactions in solid-state NMR. ³⁵S-thioamide isotopes elucidate metabolic pathways in radiotracer studies (e.g., identification of sulfoxide metabolites in rat plasma) .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Thiocarbamoylation Temp | 80°C (±2°C) | |
| Methylamine Equivalents | 1.5 eq | |
| Purification Solvent | Ethyl acetate/hexane (3:7) |
Table 2. Common Analytical Signatures
| Technique | Critical Data Points |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.45 (H2), δ 2.55 (N–CH3) |
| HRMS (ESI+) | m/z 182.0584 [M+H]⁺ (calc. 182.0582) |
| HPLC Retention Time | 6.8 min (C18, 70:30 ACN/H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
